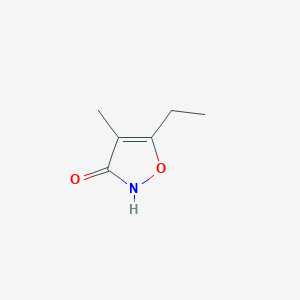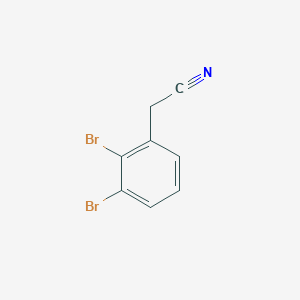
2-(2,3-Dibromophenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Dibromophenyl)acetonitrile: is an organic compound with the molecular formula C8H5Br2N It is characterized by the presence of two bromine atoms attached to a phenyl ring, which is further connected to an acetonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dibromophenyl)acetonitrile typically involves the bromination of phenylacetonitrile. The process can be carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually conducted under controlled conditions to ensure selective bromination at the desired positions on the phenyl ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2,3-Dibromophenyl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed:
Substitution Reactions: Products include substituted phenylacetonitriles.
Oxidation Reactions: Products include carboxylic acids and their derivatives.
Reduction Reactions: Products include primary amines.
Applications De Recherche Scientifique
Chemistry: 2-(2,3-Dibromophenyl)acetonitrile is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the preparation of more complex molecules.
Biology and Medicine: In biological research, this compound is used to study the effects of brominated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its brominated structure imparts desirable properties such as flame retardancy and thermal stability.
Mécanisme D'action
The mechanism of action of 2-(2,3-Dibromophenyl)acetonitrile involves its interaction with various molecular targets. The bromine atoms on the phenyl ring can participate in electrophilic aromatic substitution reactions, while the nitrile group can undergo nucleophilic addition reactions. These interactions enable the compound to act as a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
2-Bromophenylacetonitrile: Similar structure but with only one bromine atom.
2,6-Dibromophenylacetonitrile: Similar structure with bromine atoms at different positions.
Dibromoacetonitrile: Contains two bromine atoms but lacks the phenyl ring.
Uniqueness: 2-(2,3-Dibromophenyl)acetonitrile is unique due to the specific positioning of the bromine atoms on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in the synthesis of specialized organic molecules.
Propriétés
Formule moléculaire |
C8H5Br2N |
|---|---|
Poids moléculaire |
274.94 g/mol |
Nom IUPAC |
2-(2,3-dibromophenyl)acetonitrile |
InChI |
InChI=1S/C8H5Br2N/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3H,4H2 |
Clé InChI |
OPCMJRIVORQMRF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Br)Br)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


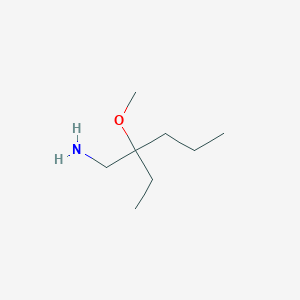
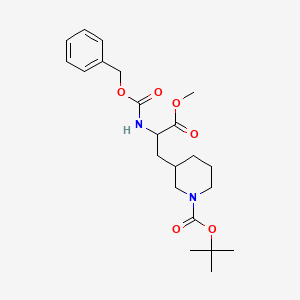


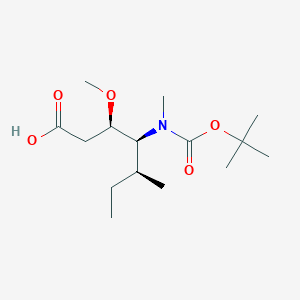
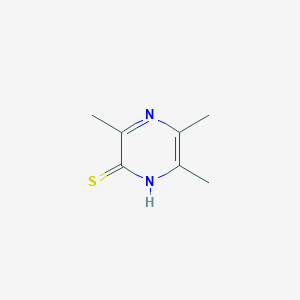
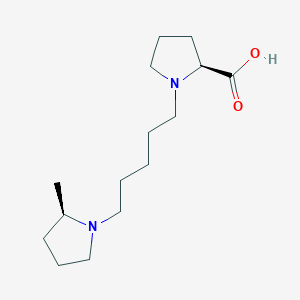
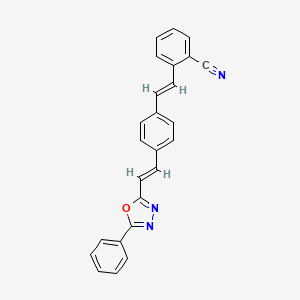
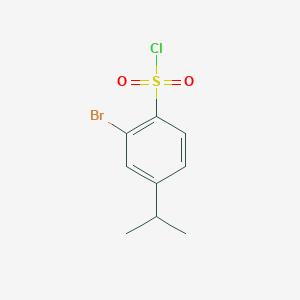
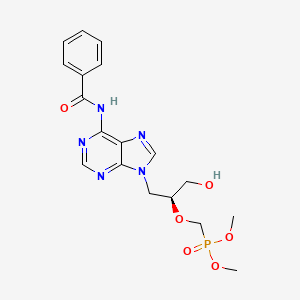
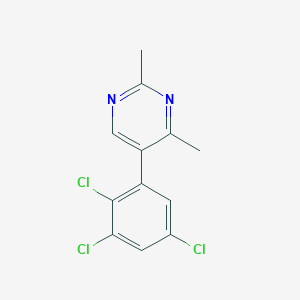
![7,18-bis[2-(2,6-dichlorophenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B15244694.png)
![3-Amino-2-(2-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B15244722.png)
